13(S)-Hpode

Description

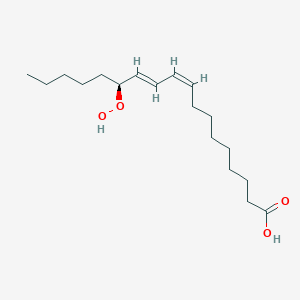

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSRHVWSAMTSSN-IRQZEAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318226 | |

| Record name | 13(S)-HPODE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13-L-Hydroperoxylinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33964-75-9 | |

| Record name | 13(S)-HPODE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33964-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid, (9Z,11E,13S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033964759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13(S)-HPODE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E,13S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4LKU42W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13-L-Hydroperoxylinoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enantiomeric Specificity of 13 S Hpode in Biological Systems

Enzymatic Synthesis Pathways in Mammalian Systems

In mammals, the biosynthesis of 13(S)-HpODE is a finely tuned process primarily orchestrated by specific enzymes that ensure the correct stereochemistry and positional specificity of the hydroperoxy group.

Role of 15-Lipoxygenase (ALOX15) in Linoleic Acid Oxidation

The primary enzyme responsible for the synthesis of this compound in mammals is 15-Lipoxygenase (ALOX15). wikipedia.orgnih.gov While ALOX15 is also known for its activity on other polyunsaturated fatty acids like arachidonic acid, it displays a preference for linoleic acid as its substrate. wikipedia.orgatlasgeneticsoncology.org This enzyme catalyzes the insertion of molecular oxygen into the linoleic acid backbone. mdpi.com Specifically, ALOX15 targets the n-6 position of linoleic acid, which requires the initial abstraction of a hydrogen atom from the n-8 carbon. mdpi.comnih.gov This action leads to the formation of a hydroperoxide at the 13th carbon, yielding 13-hydroperoxyoctadecadienoic acid (13-HpODE). wikipedia.orgnih.govmdpi.com It is noteworthy that while ALOX15 is the principal enzyme, another isoform, 15-lipoxygenase type 2 (ALOX15B), can also contribute to this compound production, albeit to a lesser extent due to its strong preference for arachidonic acid. wikipedia.org

Stereospecific Formation of 13(S)-Hydroperoxy-9Z,11E-octadecadienoic Acid

A critical aspect of the enzymatic action of ALOX15 is its high degree of stereospecificity. wikipedia.org The reaction it catalyzes results almost exclusively in the formation of the (S)-enantiomer, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (this compound), with minimal to no production of the (R)-enantiomer. wikipedia.org This specificity is crucial as the biological activities of these enantiomers can differ significantly. The geometry of the double bonds is also specific, resulting in a 9Z,11E-configuration. wikipedia.org This precise control over the molecular architecture underscores the sophisticated nature of enzymatic catalysis in biological systems. Once formed, this compound is often rapidly reduced by cellular peroxidases to its more stable alcohol derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.org

Enzymatic Synthesis Pathways in Plant Systems

In the plant kingdom, the synthesis of this compound is also a well-defined enzymatic process, crucial for various aspects of plant physiology, including defense signaling.

Involvement of Lipoxygenase-1 (LO-1) in Linoleic Acid Metabolism

In many plant species, including soybeans, flaxseed, apples, and tea leaves, the key enzyme responsible for the production of this compound is Lipoxygenase-1 (LO-1). caymanchem.commedchemexpress.combiocompare.com Similar to its mammalian counterpart, plant LO-1 catalyzes the oxidation of linoleic acid. caymanchem.comresearchgate.net This reaction is a critical step in the lipoxygenase pathway, which generates a variety of bioactive compounds known as oxylipins. researchgate.netapsnet.org The process is initiated by the disruption of cell tissue, which leads to the release of free linoleic acid from glycerolipids through the action of acyl-hydrolases. researchgate.net This free linoleic acid then becomes available for oxidation by LO-1. researchgate.net

Generation of this compound by Plant Lipoxygenases

Plant lipoxygenases, depending on the specific isoform and plant species, can exhibit different positional specificities, producing either 9- or 13-hydroperoxides of linoleic acid. apsnet.orgmdpi.com LO-1, particularly from soybeans, is well-characterized for its 13S-specificity, efficiently converting linoleic acid into this compound. mdpi.comuu.nl The reaction involves the antarafacial addition of molecular oxygen to the pentadiene system of linoleic acid. mdpi.comuu.nl The resulting this compound is a crucial precursor for the biosynthesis of other important plant signaling molecules, such as jasmonic acid, which plays a vital role in regulating plant growth, development, and responses to both biotic and abiotic stresses. researchgate.netapsnet.org

| Enzyme System | Organism | Key Enzyme(s) | Substrate | Primary Product | Stereospecificity |

| Mammalian | Mammals | 15-Lipoxygenase (ALOX15) | Linoleic Acid | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (this compound) | High (S)-enantiomer |

| Cytochrome P450 | Linoleic Acid | Mixture of 13-HODEs and 9-HODEs | Racemic or near-racemic | ||

| Plant | Plants (e.g., soybean, flaxseed) | Lipoxygenase-1 (LO-1) | Linoleic Acid | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (this compound) | High (S)-enantiomer |

Substrate Specificity of Distinct Plant LOX Isoenzymes (e.g., 13-LOX)

Plant lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs). annualreviews.org They are classified based on their positional specificity of oxygen insertion on the linoleic acid backbone, primarily as 9-LOXs or 13-LOXs. annualreviews.orgresearchgate.net The 13-LOXs specifically catalyze the formation of (13S)-hydroperoxy derivatives. annualreviews.org

The substrate specificity of these isoenzymes can vary significantly. While the majority of plant LOXs show a strong preference for free fatty acids as substrates, some 13-LOX isoenzymes, such as LOX1 from soybean seeds, can also metabolize PUFAs that are esterified to phospholipids (B1166683). annualreviews.org Plant 13-LOXs are generally categorized into two subfamilies, type 1 and type 2, based on sequence similarity. annualreviews.org Type 2 LOXs, which possess a chloroplast transit peptide sequence, are all 13-LOXs. annualreviews.org

Research on various plant species has elucidated the specific substrate preferences of their 13-LOX isoenzymes. For instance, in Arabidopsis thaliana, four 13-LOX enzymes (LOX2, LOX3, LOX4, and LOX6) have been characterized, with LOX4 exhibiting the highest velocity for the oxidation of α-linolenic acid. mdpi.com In germinating barley, the LOX-2 isoenzyme preferentially produces 13-hydroperoxides from linoleic acid and can more readily oxidize esterified derivatives compared to the LOX-1 isoenzyme. cerealsgrains.org The LOX2 isoenzyme from green malt (B15192052) shows high regioselectivity, producing a high (S)-enantiomeric excess of 13-HPODE from various esterified substrates. nih.govacs.org

The specificity of these enzymes is critical for their biological function, as their products are precursors to important signaling molecules like jasmonates. mdpi.com The structural basis for this specificity is an area of active research, with studies suggesting that specific amino acid residues within the enzyme's active site determine whether it functions as a 9-LOX or a 13-LOX. gsartor.org

| Plant Species | LOX Isoenzyme | Preferred Substrate(s) | Primary Product(s) | Key Findings |

|---|---|---|---|---|

| Soybean (Glycine max) | LOX-1 | Free and esterified linoleic acid | This compound, 9(S)-HpODE (pH-dependent) caymanchem.com | Can act on PUFAs esterified to phospholipids. annualreviews.org |

| Arabidopsis thaliana | LOX4 | α-Linolenic acid (LeA) | 13-HPOT | Exhibits the highest apparent maximal velocity (Vmax app) for LeA oxidation among Arabidopsis 13-LOXs. mdpi.com |

| Barley (Hordeum vulgare) | LOX-2 | Linoleic acid, esterified linoleic acid | Mainly 13-hydroperoxides cerealsgrains.org | More readily oxidizes esterified derivatives (methyl linoleate (B1235992), trilinolein) than LOX-1. cerealsgrains.org Shows high regioselectivity, producing 13-HPODE from trilinolein. acs.org |

| Apple (Malus domestica) | LOX1:Md:1a | Linoleic acid, Linolenic acid | Primarily 13(R)-HpODE and 9(S)-HpODE oup.com | A dual positional specific enzyme, unusual for its production of the (R)-enantiomer. oup.com |

| Apple (Malus domestica) | LOX2:Md:2b | Linoleic acid, Linolenic acid | This compound | Classified as a linoleate 13(S)-LOX. oup.com |

Non-Enzymatic Formation Mechanisms through Autoxidation and Photo-oxidation

While enzymatic pathways are highly specific, 13-HpODE can also be formed through non-enzymatic mechanisms, namely autoxidation and photo-oxidation of linoleic acid. ontosight.ai These processes are typically initiated by free radicals or singlet oxygen and are characteristic of lipid peroxidation. ontosight.aimdpi.com

Autoxidation is a free-radical chain reaction involving the reaction of polyunsaturated fatty acids with molecular oxygen. In the case of linoleic acid, this process leads to the formation of a mixture of hydroperoxide positional isomers, primarily 9-HpODE and 13-HpODE. nih.govresearchgate.net This reaction is non-specific in terms of stereochemistry, yielding a racemic mixture, meaning equal amounts of the (S) and (R) enantiomers (e.g., this compound and 13(R)-HpODE) are produced. nih.gov

Photo-oxidation , on the other hand, involves the reaction of linoleic acid with singlet oxygen ('O₂), a high-energy state of oxygen. This process also generates hydroperoxides but results in a different isomeric profile compared to autoxidation. Photo-oxidation of linoleic acid yields 9-HpODE, 10-HpODE, 12-HpODE, and 13-HpODE. nih.govresearchgate.net Similar to autoxidation, photo-oxidation is a non-enzymatic process and therefore produces racemic mixtures of hydroperoxide stereoisomers. researchgate.net

The distinction between enzymatic and non-enzymatic formation is crucial; the stereospecificity of LOX enzymes for the S enantiomer is often used as a marker for enzymatic lipid oxidation in biological systems. nih.gov

| Mechanism | Initiating Species | Primary Hydroperoxide Products | Stereospecificity |

|---|---|---|---|

| Enzymatic (LOX) | Lipoxygenase enzyme | Specifically 9(S)-HpODE or this compound | Highly stereospecific (produces predominantly the S-enantiomer) nih.gov |

| Autoxidation | Free radicals | 9-HpODE and 13-HpODE isomers (including geometric isomers like 9Z,11E and 9E,11E for 13-HpODE) nih.govresearchgate.net | Non-specific (produces a racemic mixture of R and S enantiomers) nih.gov |

| Photo-oxidation | Singlet oxygen ('O₂) | 9-HpODE, 10-HpODE, 12-HpODE, and 13-HpODE isomers nih.govresearchgate.net | Non-specific (produces a racemic mixture of R and S enantiomers) researchgate.net |

Differentiation from Other 13-Hydroperoxy Octadecadienoic Acid Stereoisomers

This compound is one of several stereoisomers of 13-hydroperoxy octadecadienoic acid. The primary distinctions between these isomers lie in the spatial arrangement of the hydroperoxy group (enantiomers) and the configuration of the double bonds (geometric isomers).

The most significant distinction is between the two enantiomers: This compound and 13(R)-HpODE . wikipedia.org As previously discussed, their formation pathway is a key differentiator. 15-Lipoxygenase (15-LOX) enzymes act in a highly stereospecific manner, producing almost exclusively this compound with very little or no 13(R)-HpODE. wikipedia.org Conversely, non-enzymatic free radical oxidation produces roughly equal amounts of the (S) and (R) enantiomers. nih.gov This difference in origin often leads to different biological contexts and subsequent metabolic fates. For example, in some systems, this compound is the preferred substrate for further enzymatic conversion compared to its (R)-enantiomer. researchgate.net

In addition to enantiomers, there are also geometric isomers, which differ in the cis/trans (or Z/E) configuration of the conjugated double bonds at the 9 and 11 positions. wikipedia.org The enzymatically formed this compound typically has a 9Z,11E configuration. wikipedia.org However, autoxidation can produce both 9Z,11E and 9E,11E geometric isomers. researchgate.net These different isomers can be separated and identified using advanced analytical techniques like chiral stationary phase liquid chromatography-tandem mass spectrometry (CSP-LC-MS/MS). researchgate.net

The different stereoisomers are not just chemical curiosities; they can possess distinct biological activities. wikipedia.org However, many older studies did not distinguish between these isomers, which can complicate the interpretation of their biological roles. wikipedia.org

| Characteristic | This compound | 13(R)-HpODE | Geometric Isomers (e.g., 13-HpODE-9E,11E) |

|---|---|---|---|

| Stereochemistry | (S)-configuration at carbon 13 | (R)-configuration at carbon 13 | Varies in cis/trans (Z/E) arrangement of double bonds |

| Primary Formation Pathway | Enzymatic (Lipoxygenase) wikipedia.org | Non-enzymatic (Autoxidation, Photo-oxidation) nih.gov | Non-enzymatic (Autoxidation) researchgate.net |

| Enzymatic Specificity | Product of highly specific enzyme action wikipedia.org | Generally not a primary product of LOX enzymes wikipedia.org | Not a direct product of typical LOX action |

| Biological Context | Marker for enzymatic lipid peroxidation nih.gov | Marker for non-enzymatic oxidative stress nih.gov | Marker for autoxidation processes researchgate.net |

Metabolism and Downstream Bioactive Metabolites of 13 S Hpode

Enzymatic Reduction to 13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE) by Peroxidases

The most prominent metabolic pathway for 13(S)-HpODE is its rapid reduction to the more stable corresponding hydroxyl derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). ontosight.aicaymanchem.com This conversion is primarily catalyzed by peroxidases, including glutathione (B108866) peroxidases, which utilize glutathione as a reducing agent. ontosight.aimedchemexpress.commdpi.com In mammalian tissues, this reduction is a crucial step as 13(S)-HODE is a key mediator in various biological processes. caymanchem.com The enzymatic reduction of the hydroperoxy group to a hydroxyl group is a critical detoxification step, as hydroperoxides can be reactive and potentially damaging to cellular components.

Oxidation to 13-oxo-9Z,11E-octadecadienoic Acid (13-oxo-HODE) by 13-HODE Dehydrogenase

Following its formation, 13(S)-HODE can undergo further oxidation. A key enzyme in this pathway is 13-HODE dehydrogenase, which catalyzes the conversion of 13(S)-HODE to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE). wikipedia.orgnih.gov This NAD+-dependent dehydrogenase has been identified and partially purified from rat colon. wikipedia.org The formation of 13-oxo-HODE represents a significant metabolic step, as this keto-metabolite possesses its own distinct biological activities, including being a potent ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.gov Studies have shown that the levels of 13-HODE dehydrogenase are altered in certain disease states, such as in neoplastic tissues of human colon biopsies, suggesting a role for this enzyme and its product in cell differentiation and pathology. nih.gov

Peroxisome-Dependent β-Oxidation and Chain Shortening Products

A significant catabolic pathway for 13(S)-HODE involves peroxisomal β-oxidation, leading to the formation of chain-shortened metabolites. wikipedia.org This process serves as a mechanism for the inactivation and removal of 13-HODE. nih.gov Studies using bovine aortic endothelial cells and normal human skin fibroblasts have demonstrated that 13(S)-HODE is converted into shorter-chain products. nih.gov The major metabolites identified through this pathway include:

11-hydroxyhexadecadienoic acid (11-OH-16:2)

9-hydroxytetradecadienoic acid (9-OH-14:2)

7-hydroxydodecadienoic acid (7-OH-12:2)

The importance of peroxisomes in this process was highlighted by studies using fibroblasts from patients with Zellweger syndrome, which have impaired peroxisome function. These cells showed a significantly reduced ability to produce these chain-shortened metabolites. nih.gov This pathway is considered a gradual process, allowing some of the initially incorporated 13-HODE to remain in cellular phospholipids (B1166683). nih.gov

Formation of Hydroxy-Epoxides and Trihydroxy Metabolites

More complex metabolic transformations of this compound can lead to the formation of hydroxy-epoxides and trihydroxy metabolites. For instance, the enzyme eLOX3 possesses hydroperoxide isomerase activity and can metabolize this compound into hydroxy-epoxides such as 9-OH-12(13)-EpOME and 11-OH-12(13)-EpOME. nih.gov These hydroxy-epoxides can be further hydrolyzed, either non-enzymatically or by epoxide hydrolases, to form stable trihydroxy metabolites (TriHOMEs), such as 9,12,13-TriHOME and 11,12,13-TriHOME. nih.govacs.org The specific stereochemistry of the resulting triols depends on the formation route. nih.gov

In some biological systems, such as in rice, a peroxygenase has been shown to catalyze the formation of 13(S)-9,10-epoxy-13-hydroxy octadecenoic acid (13(S)-9,10-EHOE) and 13(S)-9,10,13-trihydroxy-11-octadecenoic acid (13(S)-9,10,13-THOE) from 13(S)-HODE in the presence of hydrogen peroxide. preprints.org

Incorporation into Complex Lipid Structures (e.g., Phospholipids, Cholesterol)

Both this compound and its reduced form, 13(S)-HODE, can be incorporated into more complex lipid structures, such as phospholipids and cholesterol esters. wikipedia.org Studies have shown that 13(S)-HODE is rapidly and quantitatively incorporated into phospholipids, particularly at the sn-2 position of phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine. wikipedia.orgnih.gov This incorporation can modulate the properties and functions of cellular membranes.

Furthermore, 15-lipoxygenase (ALOX15) can directly metabolize linoleic acid that is already esterified to phospholipids or cholesterol, forming this compound-bound complex lipids, which are then rapidly reduced to their corresponding 13(S)-HODE-containing forms. wikipedia.org The presence of oxidized cholesteryl esters, such as cholesteryl 13(S)-HODE, has been documented in murine macrophages and is implicated in the pathology of atherosclerosis. nih.gov The hydrolysis of these oxidized cholesteryl esters can release the oxidized fatty acid, which can then be re-esterified into other lipid species like phosphatidylcholine. nih.gov

Molecular Mechanisms of 13 S Hpode Mediated Cellular Signaling

The compound 13(S)-hydroperoxyoctadecadienoic acid, known as 13(S)-HpODE, is a primary product of linoleic acid oxidation, a process often catalyzed by the enzyme 15-lipoxygenase (15-LOX). wikipedia.orgfrontiersin.org In cellular environments, this compound is typically reduced to its more stable hydroxy derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE). wikipedia.org Both this compound and its metabolites are recognized as signaling molecules that exert their effects by interacting with various cellular receptors, thereby initiating a cascade of molecular events.

Receptor-Mediated Interactions and Activation

This compound and its derivatives function as ligands for several key receptor families, including nuclear receptors and cell surface receptors, to modulate cellular activity.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression, particularly in lipid metabolism and inflammation. researchgate.netnih.gov Oxidized metabolites of linoleic acid, including this compound and 13(S)-HODE, are known to be potent ligands and activators of PPARs. researchgate.netnih.gov

This compound has been shown to be an activator of PPARα. nih.govaocs.org In rat Fao hepatoma cells, 13-HPODE treatment led to the activation of PPARα. nih.gov This activation is significant as PPARα is a primary regulator of lipid catabolism. nih.gov Substances found in thermally oxidized oils, such as 13-HPODE and its reduced form 13-HODE, are considered responsible for the PPARα activation that leads to a reduction in lipid concentrations in the liver and plasma. nih.govaocs.org However, the response can be cell-type specific, as one study found that while 13-HPODE activated PPARα in rat Fao cells, it did not cause a remarkable induction of PPARα target genes in human HepG2 hepatoma cells. nih.gov

The reduced metabolite, 13(S)-HODE, along with its oxidized form 13-oxo-HODE, are recognized as direct activators and ligands for PPARγ. wikipedia.orgencyclopedia.pubresearchgate.net Activation of PPARγ by these metabolites can induce the transcription of PPARγ-inducible genes. wikipedia.orgwikipedia.org In macrophages, this activation pathway is linked to cellular maturation and an increased uptake of lipids. wikipedia.org Studies using RAW264.7 macrophage cells showed that the effects of 13-HODE on cholesterol transporter expression were nullified by the presence of a PPARγ antagonist, confirming the role of this receptor. nih.gov

The interaction of this compound and its metabolites with PPARβ (also known as PPARδ) shows conflicting results depending on the cellular context. Research has demonstrated that both this compound and 13(S)-HODE are equally potent in their ability to activate PPARβ/δ. nih.gov This activation was observed in model cell systems where 13(S)-HODE contributed to the ability of oxidized low-density lipoprotein (LDL) to activate PPARβ. wikipedia.orgwikipedia.org In contrast, other studies focusing on colorectal cancer cells have reported that 13(S)-HODE down-regulates and deactivates PPAR-δ, which in turn restores apoptosis (programmed cell death) in these cancer cells. researchgate.netnih.gov This suggests that the effect of the 13(S)-HODE/HpODE on PPARβ/δ may be highly dependent on the specific cell type and its physiological or pathological state.

The activation of PPARs by this compound and its derivatives leads to changes in the expression of a wide array of target genes. Activation of PPARα by 13-HPODE up-regulates a suite of genes involved in fatty acid catabolism. aocs.org

Key PPAR Target Genes Regulated by this compound and its Metabolites

| Gene | Receptor | Cellular Context | Effect of this compound/HODE | Finding Source |

| Acyl-CoA Oxidase (ACO) | PPARα | Rat Fao hepatoma cells | Increased mRNA | nih.gov |

| Cytochrome P450 4A1 (CYP4A1) | PPARα | Rat Fao hepatoma cells | Increased mRNA | nih.gov |

| Carnitine-Palmitoyltransferase 1A (CPT1A) | PPARα | Rat Fao hepatoma cells, Caco-2 cells | Increased mRNA | nih.govnih.gov |

| Perilipin 2 (PLIN2) | PPAR | Caco-2 cells | Upregulated | nih.govmdpi.com |

| Fatty Acid Binding Protein 1 (FABP1) | PPAR | Caco-2 cells | Upregulated | nih.govmdpi.com |

| Mitochondrial HMG-CoA Synthase (HMGCS2) | PPAR | Caco-2 cells | Upregulated | nih.govmdpi.com |

| CD36 | PPARγ | Macrophages | Stimulated production | wikipedia.org |

| Adipocyte Protein 2 (aP2) | PPARγ | Macrophages | Stimulated production | wikipedia.org |

| Adipose Differentiation-Related Protein (ADRP) | PPARβ/δ | Preadipocytes | Upregulated | nih.gov |

| ATP Binding Cassette Subfamily A Member 1 (ABCA1) | PPARα/γ | RAW264.7 macrophages | Increased protein concentration | nih.gov |

| ATP Binding Cassette Subfamily G Member 1 (ABCG1) | PPARα/γ | RAW264.7 macrophages | Increased protein concentration | nih.gov |

| Scavenger Receptor Class B Type I (SR-BI) | PPARα/γ | RAW264.7 macrophages | Increased protein concentration | nih.gov |

In rat Fao cells, for instance, 13-HPODE increased the mRNA levels of the PPARα target genes ACO, CYP4A1, and CPT1A. nih.gov Similarly, treating Caco-2 intestinal epithelial cells with 13-HPODE resulted in the upregulation of genes involved in lipid metabolism and transport, such as PLIN2, FABP1, HMGCS2, and CPT1A. nih.govmdpi.com The activation of PPARγ by 13(S)-HODE in macrophages stimulates the production of the scavenger receptor CD36 and the fatty acid-binding protein aP2. wikipedia.org Furthermore, in RAW264.7 macrophages, 13-HODE was found to increase the protein levels of cholesterol transporters ABCA1, ABCG1, and SR-BI, an effect that was dependent on PPARα and PPARγ activation. nih.gov

Beyond nuclear receptors, this compound also interacts with cell surface receptors. Both this compound and its reduced form, 13(S)-HODE, directly activate human G protein-coupled receptor 132 (GPR132), also known as G2A. wikipedia.orgencyclopedia.pubwikiwand.com However, they are considered weaker activators of this receptor compared to their 9-series isomers, 9(S)-HpODE and 9(S)-HODE. wikipedia.org An important species-specific difference exists, as these oxidized linoleic acid metabolites activate human GPR132 but not the rodent version of the receptor. wikipedia.org This makes studying the physiological relevance of this interaction in common animal models challenging. wikipedia.org

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is an ion channel that plays a key role in pain sensation. The reduced metabolite 13(S)-HODE, its stereoisomer 13(R)-HODE, and its oxidized derivative 13-oxo-ODE can act on cells through TRPV1. wikipedia.orgwikipedia.org These oxidized linoleic acid metabolites (OXLAMs) have been shown to stimulate TRPV1-dependent responses. wikipedia.orgwikipedia.org While 13-HODE is an activator of TRPV1, some studies suggest it is less potent than 9-HODE in this regard. frontiersin.orgmdpi.com The interaction between these lipid metabolites and the TRPV1 channel is believed to contribute to the signaling of pain. wikipedia.org

Summary of this compound/HODE Receptor Interactions

| Receptor | Receptor Family | Interaction | Outcome | Finding Source |

| PPARα | Nuclear Receptor | Agonist/Activator | Regulation of lipid catabolism genes | nih.govnih.govaocs.org |

| PPARγ | Nuclear Receptor | Agonist/Activator | Regulation of lipid metabolism and macrophage function genes | wikipedia.orgnih.govwikipedia.org |

| PPARβ/δ | Nuclear Receptor | Agonist/Activator or Deactivator (cell-type dependent) | Regulation of differentiation or apoptosis | wikipedia.orgnih.govnih.gov |

| GPR132 (G2A) | G Protein-Coupled Receptor | Activator (human) | Cellular signaling (weaker than 9-HODE/HpODE) | wikipedia.orgencyclopedia.pubwikiwand.com |

| TRPV1 | Ion Channel | Activator | Stimulation of cation channel, potential role in pain sensation | wikipedia.orgfrontiersin.orgwikipedia.org |

Stimulation of PPARβ

G Protein-Coupled Receptor 132 (GPR132/G2A) Activation

Intracellular Signal Transduction Cascade Activation by this compound

13(S)-hydroperoxyoctadecadienoic acid (this compound), a primary oxidation product of linoleic acid, is a significant component of oxidized low-density lipoprotein (LDL) and is implicated in various cellular processes. ahajournals.orgnih.gov Its biological effects are largely mediated through the activation of complex intracellular signaling cascades. This article details the molecular mechanisms initiated by this compound, focusing on its role in activating the Mitogen-Activated Protein Kinase (MAPK) pathway, the Ras signaling protein, and the Nuclear Factor-κB (NF-κB) transcription factor.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

This compound is a potent activator of the MAPK family, which includes Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun Amino-Terminal Kinase (JNK). ahajournals.org These kinases are crucial in mediating cellular responses to a variety of extracellular stimuli, translating them into changes in gene expression and protein function.

Studies in porcine vascular smooth muscle cells (VSMCs) have demonstrated that this compound significantly activates ERK1/2. ahajournals.org The activation is rapid, observed within 5 minutes of treatment and sustained for at least 30 minutes. ahajournals.org This modulation of ERK1/2 is part of a broader activation of the MAPK family, suggesting a coordinated cellular response to this lipid hydroperoxide. ahajournals.org However, in the context of heme oxygenase-1 (HO-1) induction in human aortic endothelial cells, the ERK pathway does not seem to be involved, indicating that the signaling effects of this compound can be cell-type and gene-specific. ahajournals.org

Similar to ERK1/2, p38 MAPK is robustly activated by this compound in porcine VSMCs, following similar rapid kinetics. ahajournals.org The activation of p38 MAPK has been specifically linked to the downstream expression of inflammatory genes. ahajournals.orgahajournals.org For instance, the this compound-induced increase in vascular cell adhesion molecule-1 (VCAM-1) expression is partly dependent on the p38 MAPK pathway. ahajournals.orgahajournals.org Inhibition of p38 MAPK has been shown to block the transcriptional activation of the VCAM-1 promoter stimulated by this compound. ahajournals.orgnih.gov This highlights the critical role of p38 MAPK in mediating the pro-inflammatory effects of this compound in the vasculature. ahajournals.org

The activation of the JNK pathway by this compound has also been documented in porcine VSMCs. ahajournals.org The kinetics of JNK activation mirror those of ERK1/2 and p38 MAPK, with phosphorylation detected as early as 5 minutes after exposure. ahajournals.org JNK is a key component of the stress-activated protein kinase pathway, and its activation by this compound is consistent with the role of this oxidized lipid in inducing cellular stress responses. ahajournals.orgresearchgate.net

Table 1: Summary of this compound-Mediated MAPK Activation in Porcine Vascular Smooth Muscle Cells

| Kinase Pathway | Activation Status | Onset of Activation | Downstream Effects | Reference |

|---|---|---|---|---|

| ERK1/2 | Activated | Within 5 minutes | Part of general MAPK response | ahajournals.org |

| p38 MAPK | Activated | Within 5 minutes | VCAM-1 gene expression | ahajournals.orgahajournals.org |

| JNK | Activated | Within 5 minutes | Cellular stress response | ahajournals.org |

p38 MAPK Activation

Ras Activation

A pivotal discovery in understanding the signaling mechanisms of this compound is its ability to activate the small GTPase, Ras. ahajournals.orgnih.gov Research in porcine VSMCs was the first to show that treatment with this compound leads to Ras activation, a process observed through the translocation of Ras to the cell membrane. ahajournals.org The activation of Ras is significant as it can serve as an upstream event for the activation of the MAPK pathways. ahajournals.org Inhibitors of Ras have been shown to block the this compound-induced transcriptional activation of VCAM-1, confirming the functional importance of this pathway. ahajournals.orgnih.gov This suggests that Ras activation by this compound may be a novel mechanism initiating the cascade that leads to MAPK phosphorylation and subsequent inflammatory gene expression. ahajournals.org

Nuclear Factor-κB (NF-κB) Activation and Downstream Transcriptional Regulation

This compound is a specific and potent activator of the oxidant stress-responsive transcription factor, Nuclear Factor-κB (NF-κB). ahajournals.orgnih.gov In porcine VSMCs, this compound induces NF-κB DNA binding activity, an effect that is not observed for other transcription factors like activator protein-1 (AP-1) or activator protein-2 (AP-2). ahajournals.orgnih.gov This activation is functionally linked to the transcriptional regulation of inflammatory genes. ahajournals.org

A key target of NF-κB following this compound stimulation is the gene for VCAM-1, an adhesion molecule involved in the atherosclerotic process. ahajournals.orgahajournals.org Studies have shown that this compound dose-dependently increases VCAM-1 promoter activation. ahajournals.orgnih.gov This effect is blocked by antioxidants and inhibitors of Protein Kinase C (PKC), Ras, and p38 MAPK, demonstrating a complex, interconnected signaling network leading to NF-κB activation. ahajournals.orgnih.gov The activation of NF-κB by this compound is also associated with increased transcription of the potent chemokine monocyte chemoattractant protein-1. ahajournals.org Interestingly, while this compound is a known activator of the pro-inflammatory NF-κB pathway in vascular smooth muscle cells, this may not be a universal mechanism, as indirect evidence suggests it may not activate NF-κB in porcine thyrocytes. hogrefe.com

Table 2: Key Research Findings on this compound-Induced NF-κB Activation

| Cell Type | Key Finding | Downstream Gene Target | Methodological Approach | Reference |

|---|---|---|---|---|

| Porcine Vascular Smooth Muscle Cells | Specific activation of NF-κB (not AP-1 or AP-2). | VCAM-1 | EMSA, Reporter Gene Assays | ahajournals.orgnih.gov |

| Porcine Vascular Smooth Muscle Cells | Activation of NF-κB is linked to increased transcription of inflammatory molecules. | VCAM-1, Monocyte Chemoattractant Protein-1 | - | ahajournals.org |

| Porcine Thyrocytes | Indirect evidence suggests this compound does not activate NF-κB. | DUOX2 (down-regulated) | Gene Expression Analysis | hogrefe.com |

Augmentation of Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound has been shown to directly enhance the signaling capacity of the Epidermal Growth Factor Receptor (EGFR) pathway. caymanchem.com A primary mechanism for this augmentation is the attenuation of EGFR dephosphorylation. caymanchem.comnih.gov In studies using Syrian hamster embryo cells, this compound was observed to stimulate EGF-dependent mitogenesis and increase EGF-dependent tyrosine phosphorylation. caymanchem.com

This effect is particularly nuanced and appears to be dependent on the cellular genetic context. For instance, the enhancement of EGF signal transduction by this compound is more pronounced in cells with a functional tumor suppressor gene (supB+) and diminished in cells where this gene is absent (supB-). nih.gov This difference is attributed to varying rates of EGFR dephosphorylation between the cell phenotypes. nih.gov

Further investigation into the molecular basis of this action reveals that this compound stimulates a concentration-dependent increase in the EGF-dependent phosphorylation of the protein tyrosine phosphatase SHP-2. nih.gov SHP-2 is a positive modulator of EGF-dependent cell growth. nih.govaacrjournals.org The increased phosphorylation of SHP-2 leads to its greater association with the phosphorylated EGFR, an interaction that is more dramatic in supB+ cells. nih.gov This enhanced EGFR-SHP-2 association is a key element in how this compound regulates EGFR signal transduction and may contribute to differences in growth rates and EGF responsiveness between cell types. nih.gov

Regulation of p53 and p21 Expression

This compound plays a crucial role in activating apoptotic pathways in certain cancer cells through the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. researchgate.netnih.govcapes.gov.br Research has demonstrated this effect in various cancer cell models, including A549 lung cancer, HCT116 colorectal cancer, and CCF52 glioblastoma cells. nih.govresearchgate.net

The induction of p53 and p21 by this compound is part of a larger signaling cascade. researchgate.netcapes.gov.br This pathway is often initiated by the cytokine Interleukin-13 (IL-13), which stimulates the enzyme 15-lipoxygenase (15-LO) to produce this compound. nih.govcapes.gov.br Subsequently, this compound, acting through Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Monoamine Oxidase-A (MAO-A), leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn triggers the upregulation of p53 and p21. researchgate.netnih.govcapes.gov.brresearchgate.net This entire axis (IL-13 > 15-LO > 13(S)HpODE > PPARγ > MAO-A > ROS > p53 > p21) has a significant role in regulating cancer cell apoptosis. nih.govcapes.gov.br In vivo studies have corroborated these findings, showing that this compound can significantly reduce solid tumor growth by activating apoptosis. researchgate.netnih.gov

Heme Oxygenase-1 (HO-1) Induction

This compound is a potent inducer of Heme Oxygenase-1 (HO-1), an enzyme central to the cellular adaptive response against oxidative stress. nih.gov As a major component of oxidized low-density lipoprotein (oxLDL), 13-HPODE's ability to upregulate HO-1 is a key defense mechanism observed in vascular cells within atherosclerotic plaques. ahajournals.org In human aortic endothelial cells, 13-HPODE is considered one of the most powerful HO-1-inducing elements of oxLDL. nih.gov

The induction of HO-1 by 13-HPODE occurs at the transcriptional level. ahajournals.orgnih.gov Studies have identified a specific distal cis-acting region, located approximately 10 to 11 kb upstream from the transcription start site of the human HO-1 gene, which is required for this response. ahajournals.orgnih.gov The signaling pathways involved are sensitive to antioxidants, iron chelation, and the inhibition of protein kinase C, all of which can block the 13-HPODE-mediated induction of HO-1. nih.gov Elucidating these molecular mechanisms is critical for understanding the cytoprotective potential of HO-1 in vascular diseases. nih.gov

Upregulation of CREB3L3 and Association with Unfolded Stress Response

Exposure of intestinal epithelial cells (Caco-2) to 13-HPODE results in the upregulation of the transcription factor CREB3L3 (cAMP-responsive element-binding protein 3-like protein 3). nih.govresearchgate.net CREB3L3 is a key player in lipid metabolism and the cellular response to stress, particularly the unfolded protein response (UPR) that is triggered by stress in the endoplasmic reticulum (ER). nih.govresearchgate.netnih.gov

In poorly-differentiated Caco-2 cells, treatment with 13-HPODE led to the enrichment of gene sets associated with the "response to endoplasmic reticulum stress" and "response to unfolded protein," confirming the compound's ability to activate this stress pathway. mdpi.com The transcription factor CREB3L3 is known to activate target genes of the UPR during ER stress. nih.gov This connection highlights a mechanism by which 13-HPODE can significantly alter cellular metabolism and stress responses, potentially influencing the development of diseases related to mitochondrial dysfunction. researchgate.net

Modulation of NADPH Oxidase (NOX1) Expression

Research indicates that 13-HPODE can modulate the expression of NADPH Oxidase 1 (NOX1). nih.gov In studies on Caco-2 intestinal epithelial cells, treatment with 13-HPODE led to a reduction in the expression of NOX1. nih.govresearchgate.net NOX1 is an enzyme primarily known for its role in generating reactive oxygen species (ROS). nih.gov By downregulating NOX1, 13-HPODE may influence the cellular redox balance, a critical aspect of cell signaling and pathology.

Impact on Cellular Processes and Homeostasis

The signaling events initiated by this compound translate into significant effects on fundamental cellular processes, including the tightly regulated balance between cell proliferation and differentiation.

Regulation of Cell Proliferation and Differentiation

The influence of this compound on cell proliferation and differentiation is complex and highly dependent on the specific cell type and context.

In intestinal epithelial Caco-2 cells, 13-HPODE appears to reduce proliferation and promote differentiation. nih.govresearchgate.net This is supported by gene expression analyses showing the suppression of pathways involved in the cell cycle, DNA replication, and ribosome biogenesis. nih.gov Concurrently, genes associated with differentiation and focal adhesion, such as HMGCS2 and IHH, were upregulated, while genes critical for DNA replication and polyamine synthesis, like POLD2 and ODC1, were downregulated. nih.govmdpi.com

Conversely, in Syrian hamster embryo cells, this compound has been shown to stimulate EGF-dependent mitogenesis, indicating a pro-proliferative effect in that specific context. caymanchem.com Furthermore, its reduced metabolite, 13(S)-HODE, has been reported to inhibit the proliferation of human colon cancer cells while stimulating the growth of breast cancer cell lines. wikipedia.org This underscores the dual and context-specific nature of this lipid peroxide's influence on cell fate. wikipedia.orgmdpi.com

Data Tables

Table 1: Summary of this compound Effects on Key Signaling Molecules and Pathways

| Target Molecule/Pathway | Effect of this compound | Cell Type/Context | References |

| EGFR Signaling | Augmentation via attenuated dephosphorylation | Syrian Hamster Embryo Cells | caymanchem.com, nih.gov, nih.gov |

| p53 | Upregulation | Cancer Cell Lines (A549, HCT116, CCF52) | researchgate.net, nih.gov, capes.gov.br |

| p21 | Upregulation | Cancer Cell Lines (A549, HCT116, CCF52) | researchgate.net, nih.gov, capes.gov.br |

| Heme Oxygenase-1 (HO-1) | Induction (Transcriptional) | Human Aortic Endothelial Cells | nih.gov, , ahajournals.org, nih.gov |

| CREB3L3 | Upregulation | Caco-2 Intestinal Cells | nih.gov, researchgate.net, mdpi.com |

| NADPH Oxidase (NOX1) | Downregulation | Caco-2 Intestinal Cells | nih.gov, researchgate.net |

| Cell Proliferation | Inhibition | Caco-2 Intestinal Cells | nih.gov, researchgate.net |

| Cell Proliferation | Stimulation (EGF-dependent) | Syrian Hamster Embryo Cells | caymanchem.com |

| Cell Differentiation | Promotion | Caco-2 Intestinal Cells | nih.gov, researchgate.net, mdpi.com |

Induction of Apoptosis in Specific Cell Lines

The lipid hydroperoxide 13(S)-hydroperoxyoctadecadienoic acid (this compound) has been identified as a significant mediator of programmed cell death, or apoptosis, in various cancer cell lines. Research indicates that its mechanisms are often tied to the generation of reactive oxygen species (ROS) and the subsequent activation of critical signaling pathways.

In human colorectal carcinoma HCT116 cells and glioblastoma CCF52 cells, this compound promotes apoptosis by upregulating the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net This suggests a direct role for this compound in activating key regulators of the cell cycle and apoptosis.

The apoptotic effect of this compound is also observed in the context of cytokine signaling. The cytokine Interleukin-13 (IL-13) has been shown to induce apoptosis in A549 lung carcinoma cells through a pathway that involves 15-lipoxygenase (15-LO), peroxisome proliferator-activated receptor-gamma (PPARγ), and monoamine oxidase-A (MAO-A). nih.gov this compound is an endogenous product generated during IL-13 activation. nih.gov The IL-13/13(S)-HpODE signaling axis stimulates the production of intracellular ROS by MAO-A, which in turn leads to the induction of p53 and p21, culminating in apoptosis. nih.gov This entire cascade—IL-13 > 15-LO > 13(S)HpODE > PPARγ > MAO-A > ROS > p53 > p21—has been identified as a major contributor to regulating cancer cell apoptosis. nih.gov

Studies using poorly-differentiated Caco-2 intestinal epithelial cells, which serve as a model for tumor cells, have shown that treatment with 13-HpODE enriches the intrinsic apoptotic signaling pathway, indicating significant cellular stress. mdpi.com Furthermore, the stable reduction product of this compound, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), has also been shown to inhibit cell growth and induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cell lines and to restore apoptosis in colorectal cancer cells. portlandpress.comresearchgate.netwikipedia.org

Table 1: Effects of this compound on Apoptosis in Various Cell Lines

| Cell Line | Cancer Type | Key Findings | References |

|---|---|---|---|

| HCT116 | Colorectal Carcinoma | Promotes apoptosis via upregulation of p53 and p21. | nih.govresearchgate.net |

| CCF52 | Glioblastoma | Promotes apoptosis via upregulation of p53 and p21. | nih.gov |

| A549 | Lung Carcinoma | Induces apoptosis as part of the IL-13 signaling cascade involving MAO-A, ROS, p53, and p21. | nih.gov |

| Caco-2 (Poorly-differentiated) | Intestinal Epithelial (Tumor Model) | Enriches the intrinsic apoptotic signaling pathway. | mdpi.com |

Modulation of Antioxidant Enzyme Activities and Oxidative Stress Responses

This compound is a potent modulator of the cellular redox state, inducing oxidative stress and eliciting compensatory antioxidant responses. It has been shown to directly stimulate the generation of superoxide (B77818) radicals and hydrogen peroxide, leading to a state of oxidative stress. hogrefe.com This increase in reactive oxygen species prompts cells to upregulate their defense mechanisms.

In studies with primary porcine thyrocytes, treatment with 13-HpODE resulted in increased enzymatic activities of key antioxidant enzymes, specifically superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). hogrefe.com This response is a protective mechanism aimed at neutralizing the excess ROS and mitigating cellular damage. Similarly, in Caco-2 intestinal cells, exposure to 13-HpODE led to an enrichment of the gene ontology (GO) biological process "response to oxidative stress". mdpi.com

Further investigation into the antioxidant response in Caco-2 cells revealed complex modulations of the glutathione system. While the expression of glutathione peroxidases GPX1 and GPX7 was reduced, there was a notable upregulation of glutamate-cysteine ligase catalytic subunit (GCLC), a rate-limiting enzyme in the synthesis of the primary endogenous antioxidant, glutathione (GSH). nih.gov This suggests a potential increase in de novo GSH synthesis to counteract the oxidative challenge. nih.gov

The modulation of the antioxidant response by 13-HpODE may also be controlled at the transcriptional level. Evidence suggests that 13-HpODE can increase the expression of Forkhead box O (FOXO) transcription factors, specifically FOXO3 and FOXO4, which are known to regulate the expression of antioxidant genes. nih.gov Additionally, an upregulation of retinol (B82714) (Vitamin A) metabolism has been observed, which may serve as a non-enzymatic antioxidant defense mechanism against the xenobiotic stress imposed by 13-HpODE. mdpi.com

Influence on Lipid Metabolism and Transport

This compound, as a primary oxidation product of linoleic acid, significantly influences cellular lipid dynamics, including metabolism and transport, largely through the activation of peroxisome proliferator-activated receptor (PPAR) signaling. mdpi.comnih.gov It is considered a more potent activator of PPAR signaling than its unoxidized precursor, linoleic acid. nih.govresearchgate.net Activation of PPARs, particularly PPARγ, initiates a cascade of gene expression changes that re-wire lipid handling within the cell.

In both differentiated and poorly-differentiated Caco-2 intestinal cells, 13-HpODE treatment leads to the upregulation of numerous genes involved in lipid metabolism. mdpi.comnih.gov These include:

Fatty Acid Uptake and Transport: Upregulation of Fatty Acid Binding Protein 1 (FABP1), which is involved in fatty acid uptake and intracellular transport. mdpi.comnih.gov

Mitochondrial Beta-Oxidation: Increased expression of Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Dehydrogenase Very Long Chain (ACADVL), which facilitate the transport of fatty acids into the mitochondria for oxidation. mdpi.comnih.gov

Ketogenesis: Induction of 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis. mdpi.com

Lipid Droplet Formation: Upregulation of Perilipin 2 (PLIN2), a protein that coats the surface of intracellular lipid droplets. mdpi.com

Triglyceride and Sterol Uptake: Increased expression of genes like A1CF (involved in triglyceride uptake) and LRP2 (an endocytic receptor for sterols and lipoproteins). mdpi.com

Furthermore, 13-HpODE treatment has been shown to enhance pathways related to steroid hormone biosynthesis and bile secretion, further highlighting its broad impact on lipid metabolism. nih.govresearchgate.net This extensive modulation of lipid-related genes indicates that cells respond to 13-HpODE by significantly altering their capacity to absorb, transport, and metabolize fats.

Effects on Glucose Metabolism and Gluconeogenesis

Beyond its impact on lipids, this compound also exerts influence over glucose metabolism, particularly by promoting gluconeogenesis—the synthesis of glucose from non-carbohydrate substrates. This effect is closely linked to its activation of PPAR signaling pathways, which are central regulators of both glucose and lipid metabolism. nih.govresearchgate.net

Studies in differentiated Caco-2 cells have demonstrated that treatment with 13-HpODE leads to the upregulation of key gluconeogenic genes. nih.gov Notably, the expression of Phosphoenolpyruvate Carboxykinase 1 (PCK1) and Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) is increased. nih.govresearchgate.net PCK1 is a primary control point for gluconeogenesis, while PDK4 acts to inhibit the conversion of pyruvate to acetyl-CoA, thereby preserving pyruvate for glucose synthesis. The coordinated upregulation of these genes strongly suggests an enhancement of the gluconeogenic flux. nih.govresearchgate.net

In poorly-differentiated Caco-2 cells, similar effects were observed, with an upregulation of Glutamic-Pyruvic Transaminase 2 (GPT2), an enzyme that also plays a role in gluconeogenesis, and Phosphoenolpyruvate Carboxykinase 2 (PCK2), the mitochondrial isoform involved in glucose production. mdpi.com These findings collectively indicate that a cellular response to 13-HpODE involves shifting metabolic resources towards the production of glucose.

Promotion of Detoxification Mechanisms (e.g., Cytochrome P450, Glutathione Metabolism)

Cells recognize this compound as a xenobiotic compound and respond by activating robust detoxification programs to metabolize and eliminate it. mdpi.com This response involves the upregulation of several key detoxification pathways, including those mediated by cytochrome P450 enzymes and the glutathione system.

In both differentiated and poorly-differentiated Caco-2 cells, exposure to 13-HpODE consistently promotes detoxification mechanisms. mdpi.comnih.govdntb.gov.ua Gene expression analyses show an upregulation of the "metabolism of xenobiotics by cytochrome P450" pathway. mdpi.comresearchgate.net Specific genes such as CYP2B6 are induced, enhancing the cell's capacity to chemically modify and neutralize toxic compounds. researchgate.net

The glutathione metabolism pathway is also significantly impacted. As noted previously, 13-HpODE treatment upregulates GCLC, the gene encoding the catalytic subunit of glutamate-cysteine ligase, which is essential for the synthesis of glutathione (GSH). nih.gov GSH is a critical molecule for detoxification, as it is conjugated to xenobiotics in reactions catalyzed by glutathione S-transferases (GSTs), rendering them more water-soluble and easier to excrete.

Furthermore, 13-HpODE induces the expression of genes involved in the active transport of toxins out of the cell, such as ABCG2, a xenobiotic transporter. researchgate.net This multi-faceted response, encompassing enzymatic modification (Cytochrome P450), conjugation (glutathione metabolism), and excretion (transporters), demonstrates a coordinated cellular effort to detoxify and defend against the stress induced by 13-HpODE. mdpi.comnih.gov

Regulation of Oxidative Phosphorylation and Mitochondrial Function

A significant consequence of cellular exposure to this compound is the impairment of mitochondrial function, specifically through the downregulation of oxidative phosphorylation (OXPHOS). mdpi.comnih.gov This effect has been consistently observed in studies using intestinal epithelial cells.

Transcriptomic analysis of both poorly-differentiated and differentiated Caco-2 cells treated with 13-HpODE revealed a marked suppression of the oxidative phosphorylation pathway. mdpi.comnih.govresearchgate.netdntb.gov.uaresearchgate.net This downregulation suggests a reduction in the cell's primary mechanism for ATP production, indicating a potential bioenergetic crisis and impaired mitochondrial health. mdpi.com This finding is consistent with reports from in vivo studies where mice fed oxidized linoleic acid also showed disrupted oxidative phosphorylation. nih.gov

Influence on Ribosome Biogenesis, RNA Transport, and Spliceosome Pathways

Exposure to this compound induces a significant stress response that leads to the suppression of fundamental cellular processes related to gene expression and protein synthesis, including ribosome biogenesis, RNA transport, and mRNA splicing.

In both differentiated and poorly-differentiated Caco-2 cells, treatment with 13-HpODE resulted in the significant downregulation of pathways associated with the spliceosome, RNA transport, and ribosome biogenesis. mdpi.comnih.govresearchgate.net The spliceosome is the molecular machinery responsible for removing introns from pre-mRNA, a critical step in producing mature mRNA. Its suppression can lead to widespread dysregulation of gene expression. Similarly, the downregulation of RNA transport and ribosome biogenesis pathways indicates a deliberate slowdown of the cell's protein synthesis capacity. mdpi.comnih.gov

Table 2: Summary of this compound's Molecular Effects

| Cellular Process | Key Effect | Specific Genes/Pathways Affected | References |

|---|---|---|---|

| Apoptosis | Induction | p53, p21, MAO-A, Intrinsic Apoptotic Pathway | nih.govresearchgate.netmdpi.com |

| Oxidative Stress | Induction & Response | SOD, GSH-Px, GCLC, FOXO3/4 | mdpi.comhogrefe.comnih.gov |

| Lipid Metabolism | Upregulation | PPAR Signaling, FABP1, CPT1A, HMGCS2 | mdpi.comnih.govresearchgate.net |

| Glucose Metabolism | Upregulation of Gluconeogenesis | PCK1, PDK4, GPT2 | mdpi.comnih.govresearchgate.net |

| Detoxification | Promotion | Cytochrome P450, Glutathione Metabolism, ABCG2 | mdpi.comnih.govresearchgate.net |

| Mitochondrial Function | Suppression of OXPHOS | Oxidative Phosphorylation Pathway, TOMM5 | mdpi.comnih.govresearchgate.netacs.org |

| RNA/Protein Synthesis | Suppression | Ribosome Biogenesis, RNA Transport, Spliceosome | mdpi.comnih.govresearchgate.net |

Enhancement of Focal Adhesion

The lipid hydroperoxide 13(S)-hydroperoxyoctadecadienoic acid, or this compound, has been identified as a modulator of cellular adhesion processes, specifically influencing the formation and regulation of focal adhesions. Research indicates that its effects can be context-dependent, varying with the cell type and its differentiation state.

Studies utilizing transcriptomic profiling of Caco-2 intestinal epithelial cells have provided significant insights into the role of this compound in modulating focal adhesion pathways. In differentiated Caco-2 cells, treatment with this compound was found to enhance pathways associated with focal adhesion. nih.govresearchgate.net This was supported by pathway enrichment analysis which identified "focal adhesion" as one of the significantly upregulated Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways following exposure to the compound. nih.gov A key specific gene expression change noted was the upregulation of COL7A1, which encodes the alpha-1 chain of type VII collagen, a protein involved in anchoring fibrils that are crucial for epithelial adhesion. nih.gov This suggests that this compound may promote the differentiation and structural integrity of absorptive intestinal cells by reinforcing these adhesive structures. researchgate.net

Conversely, studies on poorly-differentiated Caco-2 cells revealed a contrasting effect. In this context, this compound treatment led to the downregulation of pathways related to cell adhesion, including focal adhesion, adherens junctions, and tight junctions. mdpi.com This differential response underscores the complexity of this compound signaling, where its influence on cellular adhesion is intricately linked to the developmental state of the cell.

Further mechanistic links involve integrin signaling, a cornerstone of focal adhesion assembly and function. Integrins are cell surface receptors that connect the extracellular matrix to the cytoskeleton, and their activation is a critical step in cell adhesion and migration. nih.gov While direct mechanistic studies on this compound's direct interaction with focal adhesion proteins are still emerging, its role as a product of the 15-lipoxygenase (15-LO) pathway places it within a critical signaling nexus that regulates cell adhesion. For instance, in IL-13-stimulated monocytes, the 15-LO product this compound was shown to be a critical component in a signaling cascade that affects cell surface receptor expression and foam cell formation, processes that inherently involve cell adhesion and integrin-mediated responses. nih.gov

The table below summarizes key research findings regarding the effect of this compound on focal adhesion.

| Cell Type | Experimental Condition | Key Findings on Focal Adhesion | Reference |

| Differentiated Caco-2 Cells | Treatment with 100 µM this compound for 24 hours | Upregulation of the KEGG pathway for "focal adhesion". | nih.gov |

| Differentiated Caco-2 Cells | Treatment with 100 µM this compound for 24 hours | Increased expression of the COL7A1 gene, involved in focal adhesion. | nih.gov |

| Poorly-differentiated Caco-2 Cells | Treatment with 100 µM this compound for 24 hours | Downregulation of KEGG pathways for "focal adhesion", "cell adhesion molecules (CAMs)", and "adherens junction". | mdpi.com |

| Human Monocytes/Macrophages | Stimulation with IL-13 | The 15-LO product this compound rescued the inhibitory effect of 15-LO antisense on CD36 expression and foam cell formation, processes linked to integrin signaling. | nih.gov |

Physiological and Pathophysiological Roles of 13 S Hpode in Mammalian Research Models

Involvement in Cardiovascular Pathogenesis Models

Association with Oxidized Low-Density Lipoprotein (LDL) in Atherosclerosis Models

13(S)-hydroperoxyoctadecadienoic acid, or 13(S)-HpODE, is a primary product of linoleic acid oxidation and is recognized as a significant component of oxidized low-density lipoprotein (oxLDL). ahajournals.orgreading.ac.uk Its presence has been confirmed in atherosclerotic lesions, suggesting a role in the pathogenesis of atherosclerosis. ahajournals.orgreading.ac.uk The formation of this compound can occur through enzymatic action by 15-lipoxygenase (15-LOX) or non-enzymatic, radical-driven processes. hogrefe.com This oxidized lipid is incorporated into lipoproteins like LDL and is taken up by cells, where it can exert various biological effects. hogrefe.com

The oxidation of LDL is a critical event in the development of atherosclerosis. ahajournals.orgahajournals.org Research indicates that for LDL oxidation to occur within artery wall cells, "seeding molecules" such as this compound are required. nih.gov This compound has been shown to dramatically accelerate the formation of other bioactive oxidized phospholipids (B1166683). nih.govresearchgate.net In experimental models, LDL enriched with this compound showed increased oxidation rates. reading.ac.uk Furthermore, this compound contributes to the atherogenic process by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ). This activation stimulates macrophages to increase their uptake of lipids, facilitating their transformation into foam cells, a hallmark of atherosclerotic plaques. wikipedia.org

The enzyme 15-LOX, which produces this compound, has been found to be colocalized with oxLDL in macrophage-rich areas of atherosclerotic lesions, further strengthening the link between this pathway and atherosclerosis. ahajournals.org The accumulation of this compound and its derivatives within oxLDL is a key factor in the vascular inflammation and foam cell formation that characterize the disease.

Induction of Inflammatory Gene Expression in Vascular Smooth Muscle Cells

In vascular smooth muscle cells (VSMCs), this compound has been shown to be a potent activator of inflammatory pathways implicated in atherosclerosis. ahajournals.orguzh.ch Studies have demonstrated that this compound can induce the transcriptional upregulation of inflammatory genes. ahajournals.orguzh.chnih.gov This process is mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. ahajournals.orghogrefe.comnih.govcapes.gov.br

Specifically, this compound treatment of VSMCs leads to the activation of NF-κB and the subsequent expression of chemokines like monocyte chemoattractant protein-1 (MCP-1). nih.govcapes.gov.br MCP-1 plays a crucial role in recruiting monocytes to the subendothelial space, a critical step in the formation of atherosclerotic lesions. ahajournals.orgnih.gov Additionally, this compound has been found to increase the activation of the vascular cell adhesion molecule-1 (VCAM-1) promoter, another important factor in monocyte recruitment. ahajournals.org

The mechanism of action involves the activation of several key signaling kinases, including mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK, as well as the small GTPase Ras. ahajournals.org The activation of these pathways by oxidized lipids like this compound is considered a novel mechanism that contributes to the atherogenic process. ahajournals.org

Table 1: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)

| Molecular Target/Process | Observed Effect in VSMCs | Associated Pathological Outcome | Reference |

|---|---|---|---|

| NF-κB Pathway | Activation | Induction of inflammatory gene expression | ahajournals.orghogrefe.comnih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Upregulation of expression | Monocyte recruitment to vascular wall | nih.govcapes.gov.br |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Promoter activation | Augmented recruitment and retention of monocytes | ahajournals.org |

| Mitogen-Activated Protein Kinases (MAPKs) | Activation (ERK, p38, JNK) | Signal transduction for inflammatory responses | ahajournals.org |

| Ras | Activation | Upstream activation of MAPK pathways | ahajournals.org |

Contribution to Cancer Biology in Preclinical Models

Research on Colon Cancer Models

The role of this compound and its corresponding alcohol, 13(S)-HODE, in colon cancer is complex and appears to be context-dependent. A significant body of research points towards a tumor-suppressive role. Studies have found that both 15-LOX-1 expression and intracellular levels of 13(S)-HODE are reduced in human colon cancers compared to normal colonic mucosa. oup.commdpi.com This downregulation is associated with the progression from polyp to malignant stages in certain forms of colon cancer. wikipedia.org

In vitro experiments using colon cancer cell lines (e.g., RKO, HT-29, HCT116) have shown that 13(S)-HODE and its precursor this compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis (programmed cell death). wikipedia.orgoup.com The mechanism for this pro-apoptotic effect involves the downregulation of Peroxisome Proliferator-Activated Receptor-delta (PPAR-δ), a nuclear receptor known to promote colonic tumorigenesis. nih.govportlandpress.com Furthermore, this compound has been documented to promote apoptosis in colorectal tumor cells through a pathway involving PPAR-γ activation, which in turn leads to the upregulation of p53 and p21. researchgate.netnih.govnih.gov In a syngeneic mouse model, this compound was shown to significantly reduce solid tumor growth by activating apoptosis. researchgate.netnih.gov

Conversely, some earlier research suggested a potential mitogenic role, but more recent findings predominantly support an anti-tumorigenic function in the colon. oup.comatlasgeneticsoncology.org The loss of 13(S)-HODE production due to the downregulation of 15-LOX-1 is now thought to contribute to colonic carcinogenesis. oup.com

Studies in Prostate Cancer Models

In contrast to colon cancer, research in prostate cancer models suggests that the 15-LOX-1/13(S)-HODE axis plays a pro-tumorigenic role. wikipedia.org 15-LOX-1 is often overexpressed in prostate cancer tissue compared to normal prostate tissue. wikipedia.orgnih.govresearchgate.net The expression level of 15-LOX-1 in various human prostate cancer cell lines correlates positively with their proliferation rates. wikipedia.org

The effects of 15-LOX-1 appear to be mediated by its product, 13(S)-HODE. wikipedia.org This metabolite has been found in higher amounts in prostate cancer tissues than in adjacent normal tissues. nih.gov The 15-LOX-1/13(S)-HODE axis is believed to promote prostate cancer growth by increasing cell proliferation and survival. wikipedia.org It may enhance the cellular response to growth factors like epidermal growth factor (EGF) and insulin-like growth factor 1. wikipedia.org Furthermore, this pathway is implicated in increasing tumor vascularization and metastasis by stimulating the production of vascular endothelial growth factor (VEGF). wikipedia.org In one animal model, the pro-growth effects were influenced by diet; a diet high in linoleic acid (the precursor to 13(S)-HODE) promoted the growth of human prostate cancer explants. wikipedia.org

Investigations in Breast Cancer Cell Lines

Studies investigating the role of this compound and its derivatives in breast cancer have yielded results suggesting a role in promoting cancer cell growth. In human breast cancer cell lines, including both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) types, 13(S)-HODE has been shown to stimulate proliferation. wikipedia.org Its production appears to be necessary for the proliferative effects of certain growth factors on breast cancer cells. wikipedia.org

However, other studies present a more nuanced or even contradictory picture. Some research has demonstrated that 13(S)-HODE can inhibit cell growth in a dose- and time-dependent manner in both MCF-7 and MDA-MB-231 cell lines. portlandpress.comresearchgate.netnih.govnih.gov This growth inhibition was associated with the induction of apoptosis and cell cycle arrest. nih.govnih.gov This anti-proliferative effect was linked to the downregulation of PPAR-δ expression in MCF-7 cells. researchgate.netnih.govnih.gov Given these conflicting findings, the precise role of the this compound pathway in breast cancer remains an area of active investigation, and its effects may be highly dependent on the specific cellular context and experimental conditions. portlandpress.comresearchgate.net

Table 2: Summary of this compound/HODE Roles in Preclinical Cancer Models

| Cancer Model | Predominant Role of this compound/HODE Axis | Key Research Findings | Reference |

|---|---|---|---|

| Colon Cancer | Anti-tumorigenic / Pro-apoptotic | Expression is reduced in tumors; induces apoptosis via PPAR-δ/γ, p53, and p21 pathways. | wikipedia.orgoup.comnih.govnih.gov |

| Prostate Cancer | Pro-tumorigenic / Pro-proliferative | Expression is increased in tumors; promotes proliferation, survival, and vascularization. | wikipedia.orgnih.govresearchgate.net |

| Breast Cancer | Contradictory / Context-dependent | Some studies show stimulation of proliferation; others report growth inhibition and apoptosis induction. | wikipedia.orgresearchgate.netnih.govnih.gov |

Analysis in Lung Carcinoma Cell Lines

Research involving the A549 lung carcinoma cell line has demonstrated that this compound is a key mediator in apoptosis, or programmed cell death. nih.gov Studies show that the cytokine Interleukin-13 (IL-13) can promote apoptosis in these cells through a signaling pathway that involves the enzyme 15-lipoxygenase (15-LO), which in turn produces this compound. nih.govnih.gov This process also involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and monoamine oxidase-A (MAO-A), leading to the generation of reactive oxygen species (ROS) and the induction of p53 and p21, proteins crucial for cell cycle arrest and apoptosis. nih.govnih.gov

Specifically, the IL-13-stimulated pathway in A549 cells follows the axis: IL-13 > 15-LO > this compound > PPARγ > MAO-A > ROS > p53 > p21. nih.govresearchgate.net This cascade ultimately contributes to the regulation of cancer cell apoptosis, highlighting this compound as a significant molecule in this process. nih.gov

Exploration in Glioblastoma (GBM) Cell Lines

In the context of glioblastoma, the most aggressive form of brain cancer, this compound has also been shown to induce apoptosis. nih.gov Studies using glioblastoma cell lines such as A172, U87, and CCF52 have revealed that this compound can trigger morphological changes characteristic of apoptosis, including cytoplasmic and nuclear shrinkage. nih.govresearchgate.net

The mechanism in GBM cells involves the downregulation of the IL-13 decoy receptor (IL-13Rα2), which then allows for the induction of 15-LOX-1. This enzyme produces 13-HpODE, which can activate PPARγ and lead to apoptosis. nih.govaacrjournals.org In CCF52 GBM cells, this compound has been shown to promote apoptosis through the upregulation of p53 and p21 expression. nih.gov Interestingly, while its derivative, 13-HODE, has been found in all examined GBM cell lines and can increase cell count in the U87MG line, this compound itself is linked to promoting cell death. nih.govencyclopedia.pub

Mechanisms of Tumor Growth Modulation (Promotion vs. Inhibition)

The role of this compound in tumor growth is complex, exhibiting both promotional and inhibitory effects depending on the cancer type and context.

Inhibition of Tumor Growth:

Apoptosis Induction: As detailed in lung carcinoma and glioblastoma models, this compound is a key player in apoptotic pathways. nih.govnih.gov It can act as a ligand for PPARγ, a nuclear receptor whose activation can suppress tumor growth. nih.govaacrjournals.orgresearchgate.net

Colon Cancer: In colon cancer models, this compound has been shown to significantly reduce solid tumor growth by activating apoptosis. nih.govresearchgate.net Studies on human colon cancers have found reduced levels of 13-S-HODE and its producing enzyme, 15-LOX-1, suggesting that a loss of this compound may contribute to carcinogenesis. oup.com In vitro, its derivative 13-S-HODE inhibits proliferation and induces apoptosis in colorectal cancer cells. oup.comwikipedia.orgnih.gov

Breast Cancer: In some breast cancer cell lines (MCF-7 and MDA-MB-231), the related compound 13(S)-HODE has been found to inhibit cell growth in a dose and time-dependent manner, associated with cell cycle arrest and apoptosis. researchgate.net

Promotion of Tumor Growth:

Prostate Cancer: In contrast to its role in colon cancer, the metabolite 13-HODE is found in high concentrations in prostate cancer cell lines, where it can lead to increased proliferation. nih.govscielo.br

Glioblastoma: While this compound induces apoptosis, its metabolite 13-HODE has been observed to increase cell counts in the U87MG glioblastoma cell line. nih.govusp.br

General Tumorigenic Environment: In poorly-differentiated intestinal Caco-2 cells, which can model tumor cells, 13-HPODE treatment was found to induce genes related to detoxification and metabolic pathways that may create a tumorigenic environment, despite downregulating some proliferation-related genes. mdpi.comresearchgate.net

The dual role of this compound and its metabolites highlights the context-dependent nature of its effects on cancer progression.

Role in Intestinal Physiology and Pathological Models

Impact on Gene Expression Profile in Intestinal Epithelial Cells

In intestinal epithelial cells, such as the Caco-2 cell line, this compound significantly alters gene expression profiles. mdpi.comnih.gov RNA sequencing analysis has revealed that 13-HPODE treatment leads to the differential expression of thousands of genes. mdpi.comnih.gov

Key findings from these studies include:

Upregulation of Lipid Metabolism Genes: 13-HPODE enhances pathways related to lipid metabolism, including steroid hormone biosynthesis and PPAR signaling. mdpi.commdpi.comnih.gov This can alter lipid uptake and transport. mdpi.comnih.gov